molecular formula C22H21ClN6O B14926453 N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926453
M. Wt: 420.9 g/mol
InChI Key: SHAWLUYDABGFIH-UHFFFAOYSA-N
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Description

N~4~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . The reaction conditions typically include the use of solvents such as methanol or ethanol, and reagents like hydrazine, carbon monoxide, and aryl iodides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of N4-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in the proliferation of cancer cells or modulate immune responses to reduce inflammation .

Comparison with Similar Compounds

N~4~-[4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H21ClN6O

Molecular Weight

420.9 g/mol

IUPAC Name

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21ClN6O/c1-12-20(23)13(2)29(27-12)16-8-6-15(7-9-16)25-22(30)17-10-19(14-4-5-14)26-21-18(17)11-24-28(21)3/h6-11,14H,4-5H2,1-3H3,(H,25,30)

InChI Key

SHAWLUYDABGFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5CC5)C)Cl

Origin of Product

United States

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